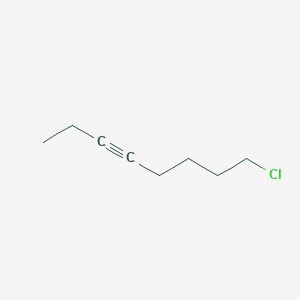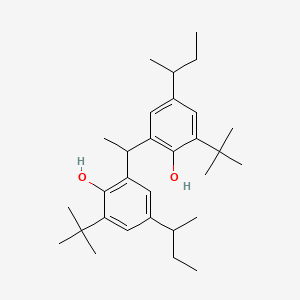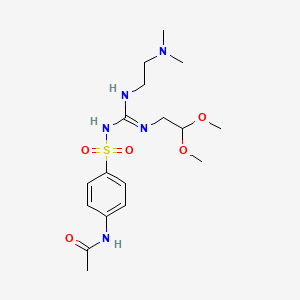
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research, including:
Biology: In biological research, this compound may be used to study enzyme interactions, protein folding, and other biochemical processes.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Wirkmechanismus
The mechanism by which Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-aminophenyl)-: This compound has a similar structure but lacks the sulfonyl and dimethoxyethyl groups, resulting in different chemical properties and applications.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-:
Uniqueness
The unique combination of functional groups in Acetamide, N-(4-(((((2,2-dimethoxyethyl)amino)((2-(dimethylamino)ethyl)amino)methylene)amino)sulfonyl)phenyl)- gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
71795-29-4 |
|---|---|
Molekularformel |
C17H29N5O5S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[4-[[N'-(2,2-dimethoxyethyl)-N-[2-(dimethylamino)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H29N5O5S/c1-13(23)20-14-6-8-15(9-7-14)28(24,25)21-17(18-10-11-22(2)3)19-12-16(26-4)27-5/h6-9,16H,10-12H2,1-5H3,(H,20,23)(H2,18,19,21) |
InChI-Schlüssel |
KVDKGHOWHHZNKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(OC)OC)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


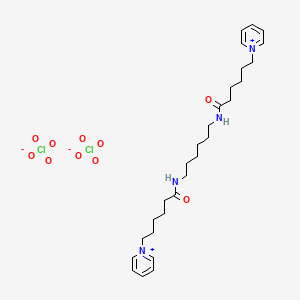
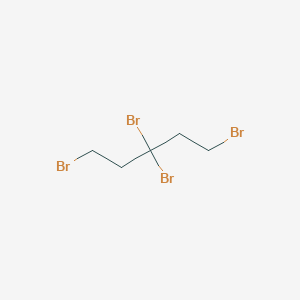
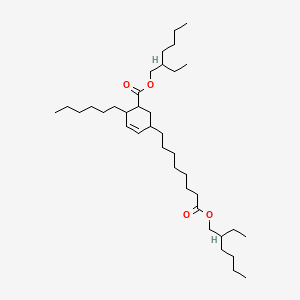
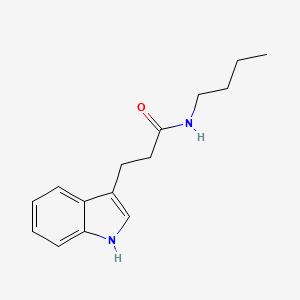
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)


![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
